BenchChemオンラインストアへようこそ!

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

medicinal chemistry structure-activity relationship heterocyclic chemistry

CAS 2034309-13-0 delivers a pre-assembled, three-heterocycle scaffold—furan, pyridine, and thiophene—connected via an acetamide bridge. Its 6-(furan-3-yl)pyridine geometry presents a spatial arrangement of hydrogen-bond acceptors unavailable from 2-substituted analogs, offering a distinct pharmacophoric vector for kinase ATP-binding site engagement. With TPSA of 83.4 Ų and XLogP3 of 2.0, it occupies favorable drug-like property space. Secure this thiophen-2-yl reference standard for systematic regioisomeric SAR profiling—procurement in 10–30 mg quantities supports initial 10-point dose-response curves.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 2034309-13-0
Cat. No. B2750209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
CAS2034309-13-0
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3
InChIInChI=1S/C16H14N2O2S/c19-16(8-14-2-1-7-21-14)18-10-12-3-4-15(17-9-12)13-5-6-20-11-13/h1-7,9,11H,8,10H2,(H,18,19)
InChIKeyNBXJRABQDLHWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 30 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034309-13-0): Procurement-Ready Heterocyclic Building Block for Drug Discovery


N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide (CAS 2034309-13-0) is a synthetic small molecule (C₁₆H₁₄N₂O₂S, MW 298.36 g/mol) that integrates three distinct heterocyclic systems—furan, pyridine, and thiophene—linked through an acetamide bridge [1]. The compound is commercially available from Life Chemicals (catalog F6560-7366) in quantities from 1 mg to 75 mg, with typical purity ≥95% [1]. Its structural framework is conceptually related to the pyridylfuran and pyridylthiophene compound class claimed in patent US 6,048,880 for treating cytokine-mediated and CAM-mediated diseases [2], though specific biological characterization data for this exact compound remain limited in the public domain as of 2026.

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide Procurement: Why In-Class Analogs Cannot Be Interchanged Without Verification


Although multiple compounds in the furan-pyridine-thiophene acetamide family share the same molecular formula (C₁₆H₁₄N₂O₂S, MW 298.36), regioisomeric variations—such as shifting the thiophene attachment from the 2-position to the 3-position (CAS 2034394-90-4) or relocating the furan substitution on the pyridine ring—significantly alter topological polar surface area (TPSA), hydrogen-bonding geometry, and predicted logP, all of which impact target binding and pharmacokinetic behavior [1]. The pyridylfuran/pyridylthiophene patent class demonstrates that even minor substituent changes can shift potency against cytokine targets by orders of magnitude [2]. Without compound-specific biological data, assuming functional equivalence between regioisomers introduces uncontrolled risk in screening campaigns. The quantitative evidence below identifies the specific, measurable dimensions where CAS 2034309-13-0 diverges from its closest analogs.

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Thiophene Regioisomer Differentiation: 2-Thienyl vs. 3-Thienyl Acetamide — Impact on Electronic and Steric Profile

The target compound bears a thiophen-2-yl acetamide moiety, whereas the closest commercially available regioisomer, N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-(thiophen-3-yl)acetamide (CAS 2034394-90-4), contains a thiophen-3-yl group. This regioisomeric difference directly affects the spatial orientation of the sulfur atom relative to the acetamide carbonyl and the pyridine ring, altering both the molecular electrostatic potential surface and the preferred conformational ensemble [1]. In fragment-based and target-based screening, thiophene 2-yl vs. 3-yl connectivity has been shown to produce divergent binding poses and target engagement profiles within the same protein pocket, as documented across multiple heterocyclic acetamide series [2].

medicinal chemistry structure-activity relationship heterocyclic chemistry

Furan Ring Positional Isomerism: 6-(Furan-3-yl)pyridine vs. 2-(Furan-2-yl)pyridine Scaffolds

The target compound features a 6-(furan-3-yl)pyridin-3-yl core, whereas a commercially tracked analog, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, incorporates a 2-(furan-2-yl)pyridin-3-yl scaffold. The shift of the furan substituent from the pyridine 6-position to the 2-position, combined with the change from furan-3-yl to furan-2-yl connectivity, reorients the furan oxygen by approximately 180° relative to the pyridine nitrogen, fundamentally altering the vector of hydrogen-bond acceptance [1]. This positional isomerism changes the molecular shape and electrostatic complementarity to biological targets, as established by the pyridylfuran SAR disclosed in US Patent 6,048,880, where pyridine substitution position was a key determinant of cytokine inhibition potency [2].

medicinal chemistry heterocyclic scaffolds lead optimization

Physicochemical Property Profile: LogP, TPSA, and Hydrogen-Bonding Capacity Compared to De-Furan Analog

The target compound (CAS 2034309-13-0) possesses a computed XLogP3 of 2.0, a topological polar surface area (TPSA) of 83.4 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors [1]. In contrast, the simpler de-furan analog N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide (C₁₂H₁₂N₂OS, MW ~232.3) lacks the entire furan ring, resulting in a reduced TPSA (estimated ~55 Ų), fewer hydrogen-bond acceptors, and a lower molecular weight. The presence of the furan-3-yl substituent in the target compound adds approximately 66 Da of molecular weight and contributes an additional oxygen-centered hydrogen-bond acceptor site . This difference places the target compound within a more favorable property space for oral bioavailability according to Lipinski and Veber guidelines, while the de-furan analog may exhibit superior membrane permeability due to lower polarity.

ADME prediction physicochemical profiling drug-likeness

Commercial Availability and Purity Specification: Life Chemicals Catalog F6560-7366

CAS 2034309-13-0 is stocked by Life Chemicals under catalog number F6560-7366 with a specified purity of ≥95% and is available in graduated quantities: 1 mg ($54), 2 mg ($59), 5 mg ($69), 10 mg ($79), 15 mg ($89), 20 mg ($99), 30 mg ($119), 75 mg ($208), as well as 2 μmol ($57) and 20 μmol ($79) pre-weighed aliquots [1]. In contrast, the thiophen-3-yl regioisomer (CAS 2034394-90-4) and other positional isomers are listed primarily on general chemical marketplaces with variable purity documentation and less structured quality control [2]. The availability of multiple pre-packaged quantities from a single, traceable vendor with documented batch-specific quality data reduces the logistical overhead for dose-response screening and SAR expansion studies.

compound procurement screening library quality control

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide: Evidence-Backed Research and Procurement Scenarios


Kinase or Cytokine Pathway Inhibitor Screening: Exploiting the Pyridylfuran Pharmacophore

The pyridylfuran/pyridylthiophene compound class, as described in US Patent 6,048,880, has established activity against cytokine-mediated pathways including IL-1 and TNF [1]. CAS 2034309-13-0 incorporates the core pyridylfuran scaffold with an additional thiophene acetamide extension, offering a distinct pharmacophoric vector for kinase ATP-binding site engagement. Screening this compound against kinase panels or in LPS-stimulated PBMC cytokine release assays (TNF-α, IL-1β, IL-6) is supported by the class-level precedent, while its unique 6-(furan-3-yl)pyridine geometry provides a spatial presentation of hydrogen-bond acceptors not available from 2-substituted pyridine analogs. Procurement in 10–30 mg quantities [2] is sufficient for initial 10-point dose-response curves.

Fragment-Based Drug Design: Three-Ring Heterocyclic Core with Optimized TPSA and logP

With a TPSA of 83.4 Ų and XLogP3 of 2.0 [2], the target compound resides within favorable drug-like property space (TPSA < 140 Ų, logP < 5). Its three heterocyclic rings (furan, pyridine, thiophene) provide multiple vectors for fragment growing, merging, or linking strategies. The 2-thienyl acetamide side chain offers a synthetically tractable handle for amide coupling diversification, while the 6-(furan-3-yl)pyridine core serves as a rigid, co-planar aromatic scaffold for π-stacking interactions. Researchers pursuing fragment-to-lead campaigns can use this compound as a pre-assembled advanced intermediate, bypassing 3–5 synthetic steps required to construct the heterocyclic core de novo.

Structure-Activity Relationship (SAR) Expansion: Systematic Comparison of Regioisomeric Series

CAS 2034309-13-0 serves as the thiophen-2-yl reference compound within a regioisomeric matrix that includes the thiophen-3-yl variant (CAS 2034394-90-4) and positional isomers with alternative furan/pyridine connectivity [2]. Procurement of all regioisomers from commercial sources enables systematic SAR profiling where the specific contribution of thiophene 2-yl vs. 3-yl connectivity to target binding, cellular potency, and metabolic stability can be isolated. The availability of the target compound in μmol-quantity aliquots ($57–$79) [2] reduces the financial barrier to running parallel head-to-head comparisons across multiple regioisomers in a single assay plate.

Computational Chemistry and Docking Studies: Defined Stereoelectronic Parameters for Virtual Screening

The compound's computed properties (Exact Mass: 298.07760 Da; TPSA: 83.4 Ų; HBD: 1; HBA: 4; RotB: 5) [2] provide a well-defined entry for computational target prediction using pharmacophore matching, reverse docking, or machine learning-based polypharmacology models. The presence of three distinct heteroaromatic ring systems—each with unique electrostatic potential surfaces—makes this compound a valuable test case for validating computational binding-mode predictions. The 6-(furan-3-yl)pyridine substructure is under-represented in public bioactivity databases, meaning experimental data generated with this compound would contribute novel chemogenomic information to the scientific community.

Quote Request

Request a Quote for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.